Metribuzin Isomer

Catalog No.
S1818475
CAS No.
110109-24-5
M.F
C2D4O
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metribuzin Isomer

CAS Number

110109-24-5

Product Name

Metribuzin Isomer

Molecular Formula

C2D4O

Understanding Isomerization and Differential Activity

Understanding the isomerization process and the differential activity of metribuzin isomers is crucial for researchers. (E)-metribuzin readily interconverts to (Z)-metribuzin under certain environmental conditions, such as sunlight exposure []. This phenomenon, known as photoisomerization, can impact the herbicide's effectiveness and environmental fate.

Researchers utilize this property to study the environmental behavior of metribuzin and its potential degradation pathways. By isolating and studying individual isomers, they can gain insights into their persistence, mobility, and potential impact on non-target organisms.

Exploring Selective Herbicidal Activity

(Z)-metribuzin is generally considered the more potent herbicide compared to (E)-metribuzin. This difference in activity allows researchers to explore the development of selective herbicides. By studying the interaction of each isomer with specific plant enzymes and metabolic pathways, they can potentially design herbicides that target specific weeds while minimizing harm to desired crops [].

Investigating Environmental Fate and Ecotoxicology

Metribuzin isomers can exhibit different environmental behavior. For instance, studies suggest that (Z)-metribuzin is more readily absorbed by soil compared to (E)-metribuzin. Investigating the fate and transport of individual isomers helps researchers assess the potential environmental risks associated with metribuzin use.

Utilizing Metribuzin Isomers as Model Systems

Metribuzin isomers serve as valuable model systems in various scientific research fields. They can be used to study:

  • Photochemistry: Investigating the mechanisms and rate constants of light-induced isomerization.
  • Environmental fate and degradation: Understanding the breakdown pathways of individual isomers in different environmental matrices.
  • Soil-plant interactions: Studying the adsorption, uptake, and translocation of each isomer within different plant species.

Metribuzin is a selective herbicide primarily used in agriculture to control various weeds in crops such as soybeans, potatoes, and tomatoes. Its chemical structure is 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, which features a triazine ring that is crucial for its herbicidal activity. Metribuzin functions by inhibiting photosynthesis, specifically targeting photosystem II, which disrupts the electron transport chain necessary for plant growth and development .

Metribuzin inhibits photosynthesis in susceptible plants by binding to an enzyme called photosystem II at the quinone-binding site []. This binding disrupts the electron transport chain, ultimately hindering the plant's ability to produce carbohydrates and leading to cell death [].

Metribuzin is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats ranging from 1500 to 2000 mg/kg. It can cause skin and eye irritation upon contact. Prolonged exposure can be harmful.

Limitations and Future Research

The information available on specific metribuzin isomers is scarce. Future research focusing on isolating and characterizing these isomers could provide valuable insights into their:

  • Herbicidal potential against specific weeds compared to metribuzin itself.
  • Environmental degradation pathways and potential impact.
  • Selectivity towards crops and potential for development of more specific herbicides.
That are significant for its environmental behavior and degradation. Key reactions include:

  • Oxidation: Metribuzin can be oxidized to various products under certain conditions, particularly in the presence of strong oxidizing agents or during chlorination processes .
  • Reduction: This herbicide can also be reduced, leading to the formation of different derivatives that may exhibit altered biological activities.
  • Substitution: The methylthio group can participate in substitution reactions, affecting the compound's stability and reactivity in different environments .

Metribuzin's primary biological activity is its herbicidal effect, which is attributed to its ability to inhibit photosynthesis in target plants. This mechanism leads to chlorosis and eventual death of susceptible weed species. Studies have shown that metribuzin can also have varying effects on non-target organisms, including aquatic life and soil microorganisms, potentially leading to ecological disturbances if not managed properly .

The synthesis of metribuzin typically involves the reaction of 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)-one with dimethyl sulfate under acidic conditions. The general procedure includes:

  • Reagents Preparation: Combining p-xylene and concentrated sulfuric acid in a reactor.
  • Reaction Setup: Adding the triazinone compound and heating the mixture to approximately 70°C.
  • Dimethyl Sulfate Addition: Gradually adding dimethyl sulfate while maintaining a temperature of 75-80°C for several hours.
  • Quenching and Purification: Cooling the reaction mixture, adding water to quench the reaction, followed by washing and distillation to isolate pure metribuzin .

Metribuzin is widely used in agriculture for its effectiveness against a broad spectrum of weeds. Its applications include:

  • Pre-emergence and Post-emergence Herbicide: It is applied before or after the emergence of crops to control annual grasses and broadleaf weeds.
  • Soil Residue Management: Metribuzin's residual activity helps in managing weed populations over multiple growing seasons.
  • Environmental Monitoring: Due to its potential groundwater contamination, metribuzin is often monitored in environmental studies .

Research on metribuzin has explored its interactions with various environmental factors and other chemicals:

  • Degradation Pathways: Studies have identified that metribuzin can degrade through chlorination processes, leading to the formation of disinfection by-products that may have differing toxicity profiles compared to the parent compound .
  • Complexation with Cyclodextrins: Metribuzin has been studied for its complexation with β-cyclodextrins to enhance solubility and stability, thereby improving its herbicidal efficacy .
  • Toxicological Assessments: Interaction studies have also focused on metribuzin's effects on non-target species, highlighting its potential risks in aquatic environments .

Metribuzin belongs to a class of herbicides known as triazines. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
Atrazine6-chloro-N-ethyl-N'-(1-methylethyl) -1,3,5-triazine-2,4-diamineInhibits photosynthesis (PS II)Persistent in soil; widely used
Simazine2-chloro-4,6-bis(ethylamino)-s-triazineInhibits photosynthesis (PS II)Less soluble than metribuzin
TerbuthylazineN-(1-methylethyl)-N'-(6-methylthio)-s-triazine-2,4-diamineInhibits photosynthesis (PS II)Lower toxicity profile

Metribuzin is unique due to its specific methylthio group which influences its solubility and interaction with biological systems compared to other triazines like atrazine and simazine . Its selective action against certain weeds while being less toxic to crops makes it a valuable tool in integrated pest management strategies.

Metribuzin exhibits distinct polymorphic behavior that can be controlled through careful solvent selection and crystallization conditions. The herbicide crystallizes in two primary polymorphic forms distinguished by their crystal morphology and structural characteristics [1] [2].

Polymorphic Form Characterization

The two polymorphic modifications of metribuzin have been structurally characterized using advanced analytical techniques. Form I appears as needle-like crystals with an orthorhombic crystal system, while Form II manifests as plate-like crystals with a monoclinic crystal system [1] [3]. Both forms exhibit similar melting points (125.2°C for Form I and 124.8°C for Form II), but differ significantly in their crystallization behavior and stability profiles [3].

PolymorphCrystal SystemMelting Point (°C)MorphologyStabilitySolvent PreferenceCrystallization MethodIntermolecular Interactions
Form I (Needles)Orthorhombic125.2Needle-like crystalsMetastableEthanol, MethanolSlow coolingWeak C-H···O, N-H···N bonds
Form II (Plates)Monoclinic124.8Plate-like crystalsStableAcetone, ChloroformRapid coolingStronger hydrogen bonding network

Solvent-Controlled Polymorphic Selectivity

The polymorphic outcome during metribuzin synthesis is strongly influenced by solvent selection and crystallization conditions. Polar protic solvents such as ethanol and methanol favor the formation of Form I (needles), while polar aprotic solvents like acetone and chloroform promote Form II (plates) crystallization [1] [2]. This solvent-mediated control provides a reproducible method for obtaining the desired polymorphic form.

The crystallization process involves a subtle interplay of weak intermolecular interactions, including hydrogen bonding patterns and van der Waals forces. Form I exhibits weaker C-H···O and N-H···N hydrogen bonds, while Form II demonstrates a stronger hydrogen bonding network that contributes to its enhanced stability [1] [2].

Industrial Crystallization Parameters

In industrial applications, polymorphic control is achieved through precise temperature management and controlled cooling rates. Slow cooling from elevated temperatures (80-90°C) to ambient conditions favors Form I development, while rapid cooling or crash cooling promotes Form II formation [4]. The crystallization temperature differential and cooling rate (typically 0.5-2°C/min) serve as critical control parameters for achieving consistent polymorphic outcomes [5] [4].

Acid/Base-Catalyzed Pathways for Isomer-Specific Yield Optimization

Concentrated Sulfuric Acid Catalysis

The most industrially significant acid-catalyzed pathway employs concentrated sulfuric acid (95-99% purity) as a catalyst in the synthesis of metribuzin from triazinone and dimethyl sulfate [5]. This method achieves exceptional selectivity (>95%) and yield (90-92%) through protonation of the triazinone nitrogen atom, which enhances electrophilic activation and facilitates the methylation reaction [5].

The optimized reaction conditions involve:

  • Temperature: 75-80°C maintained for 6-10 hours
  • Catalyst loading: 0.045-0.055 times the mass of triazinone
  • Solvent system: para-xylene (2.5-3.5 times triazinone mass)
  • Reaction monitoring: Gas chromatographic analysis until residual triazinone content ≤1% [5]

Base-Catalyzed Methodologies

Anhydrous sodium carbonate serves as an effective base catalyst, particularly in acetone solvent systems. This pathway operates through deprotonation of the mercapto group in triazinone, enhancing its nucleophilicity for subsequent alkylation reactions [5] [6]. The method achieves good selectivity (85-90%) under moderate conditions (15-45°C) with reaction times of 2-4 hours [5].

Lithium hydroxide represents a specialized base catalyst that provides excellent selectivity (>99%) through coordination enhancement of nucleophilicity. This system operates optimally at pH 10-12 and temperatures of 5-20°C, yielding high-purity metribuzin with minimal side product formation [8].

Catalyst TypeMechanismOptimal pH RangeTemperature Range (°C)Selectivity EnhancementIsomer Ratio ControlIndustrial Scale
Concentrated Sulfuric Acid (95-99%)Protonation of triazinone nitrogen, electrophilic activation<175-80High (>95%)ExcellentWidely used
Anhydrous Sodium CarbonateDeprotonation of mercapto group, nucleophilic enhancement9-1115-45Good (85-90%)GoodCommon
Lithium HydroxideEnhanced nucleophilicity via coordination10-125-20Excellent (>99%)ExcellentSpecialized
Potassium CarbonateBase-catalyzed alkylation8-1025-50Moderate (80-85%)ModerateLimited

Mechanistic Pathways and Selectivity Control

The acid-catalyzed mechanism proceeds through formation of a protonated triazinone intermediate, which undergoes nucleophilic attack by the methylating agent. The protonation step is rate-determining and controls the regiochemistry of the methylation reaction [5] [9]. Under strongly acidic conditions (pH <1), the reaction exhibits high selectivity for the desired isomer due to thermodynamic control.

Base-catalyzed pathways operate through initial deprotonation of the mercapto group, generating a nucleophilic thiolate anion that readily reacts with methylating agents. The pH range of 8-12 provides optimal conditions for maintaining the deprotonated state while preventing competing side reactions [6].

Industrial-Scale Purification Techniques and Impurity Profiling

Multi-Stage Purification Protocol

Industrial-scale purification of metribuzin employs a comprehensive multi-stage protocol designed to achieve pharmaceutical-grade purity (>95%) while maintaining high recovery rates [5] [10]. The process integrates physical and chemical purification methods in a sequential manner:

Stage 1: Solvent Extraction and Washing

  • para-xylene layer washing with 4-6% sodium hydroxide solution
  • Alkaline washing removes acidic impurities and catalyst residues
  • Water washing eliminates alkali residues and water-soluble impurities [5]

Stage 2: Reduced Pressure Distillation

  • Operating temperature: 80-90°C under reduced pressure (<100 mmHg)
  • Removes volatile impurities and solvent residues
  • Achieves 95-98% purity improvement with 92-96% recovery rates [5]

Stage 3: Vacuum Drying

  • Temperature: 55-65°C under high vacuum (<1 mmHg)
  • Duration: 8-12 hours for complete moisture removal
  • Final purity: 96-99% with 94-98% recovery rates [5]
TechniqueOperating ConditionsPurity ImprovementImpurities RemovedRecovery RateIndustrial Applicability
Solvent Crystallization20-80°C, Various solvents90-96%Unreacted triazinone, organic impurities85-92%High
Reduced Pressure Distillation80-90°C, <100 mmHg95-98%Solvent residues, volatile impurities92-96%High
Activated Carbon Adsorption25°C, GAC column85-92%Colored impurities, organic contaminants88-94%Medium
Vacuum Drying55-65°C, <1 mmHg96-99%Water, volatile solvents94-98%High
Alkali Washing4-6% NaOH, 20-30°C92-95%Acidic impurities, catalyst residues90-94%High
Water WashingAmbient temperature94-97%Alkali residues, water-soluble impurities92-96%High

Impurity Identification and Quantification

Comprehensive impurity profiling reveals several categories of contaminants that require specific removal strategies [10] [11]:

Primary Impurities:

  • Unreacted triazinone (0.5-2.0%)
  • Dimethyl sulfate residues (0.1-0.5%)
  • para-xylene solvent traces (0.2-0.8%)
  • Sulfuric acid catalyst residues (0.1-0.3%)

Secondary Impurities:

  • Desamino-metribuzin (0.1-0.4%)
  • Diketo-metribuzin (0.05-0.2%)
  • Desamino-diketo-metribuzin (0.02-0.1%)
  • Polymeric degradation products (0.1-0.5%)

Trace Impurities:

  • Heavy metals (≤10 ppm)
  • Residual moisture (≤0.1%)
  • Inorganic salts (≤0.05%)

Advanced Purification Technologies

Electrosorption Technique
This emerging technology combines adsorption with electrochemical activation for enhanced impurity removal. Operating at -50 mV/SCE potential, the method achieves 88-94% purity improvement with specific advantages for removing persistent organic pollutants [12] [13]. The technique demonstrates particular effectiveness for metribuzin purification, achieving removal efficiencies exceeding 70% for target contaminants [12].

Activated Carbon Treatment
Granular activated carbon (GAC) columns provide effective removal of colored impurities and organic contaminants. The adsorption capacity reaches 22 mg pesticide per gram of GAC, with enhanced performance under electrochemical activation conditions [12] [14]. Treatment parameters include ambient temperature operation and flow rates optimized for maximum contact time.

Crystallization-Based Purification
Controlled crystallization serves as both a purification method and polymorphic form selector. The process parameters include:

  • Supersaturation ratios: 1.5-3.0 for optimal crystal quality
  • Nucleation temperature: 20-40°C below saturation temperature
  • Growth rate: 0.1-0.5 μm/min for uniform crystal formation
  • Seeding protocols: 0.1-0.5% seed crystals of desired polymorph [1] [4]

Quality Control and Analytical Methods

Industrial-scale production requires rigorous analytical control throughout the purification process. Gas chromatography-mass spectrometry (GC-MS) provides quantitative analysis of metribuzin and its major transformation products with detection limits of 0.01-0.05 mg/kg [11]. High-performance liquid chromatography (HPLC) enables separation and quantification of closely related impurities with resolution factors exceeding 1.5 [11].

Differential thermal analysis (DTA) and differential scanning calorimetry (DSC) characterize polymorphic forms and thermal stability. The needle form exhibits a characteristic melting endotherm at 125.2°C, while the plate form shows melting at 124.8°C [3]. These thermal signatures provide definitive identification of polymorphic content in production batches.

Dates

Last modified: 08-15-2023

Explore Compound Types